molecular formula C11H14OS B14426754 2-[1-(Phenylsulfanyl)cyclopropyl]ethan-1-ol CAS No. 83022-85-9

2-[1-(Phenylsulfanyl)cyclopropyl]ethan-1-ol

Cat. No.: B14426754
CAS No.: 83022-85-9
M. Wt: 194.30 g/mol
InChI Key: MYGZPKIWQJZTPH-UHFFFAOYSA-N
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Description

2-[1-(Phenylsulfanyl)cyclopropyl]ethan-1-ol is an organic compound characterized by a cyclopropyl ring attached to an ethan-1-ol group, with a phenylsulfanyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Phenylsulfanyl)cyclopropyl]ethan-1-ol typically involves the following steps:

    Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid.

    Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the cyclopropyl ring is replaced by a phenylsulfanyl group.

    Attachment of the Ethan-1-ol Group: The ethan-1-ol group can be attached through a Grignard reaction, where a Grignard reagent reacts with an appropriate carbonyl compound to form the desired alcohol.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the ethan-1-ol group is oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: Reduction reactions can convert the phenylsulfanyl group to a phenyl group or the ethan-1-ol group to an ethane group.

    Substitution: The phenylsulfanyl group can be substituted with other nucleophiles, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like halides, amines, or thiols can be used under appropriate conditions (e.g., basic or acidic medium).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of phenyl or ethane derivatives.

    Substitution: Formation of various substituted cyclopropyl derivatives.

Scientific Research Applications

2-[1-(Phenylsulfanyl)cyclopropyl]ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(Phenylsulfanyl)cyclopropyl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can interact with enzymes or receptors, modulating their activity. The cyclopropyl ring may confer stability and specificity to the compound’s interactions, while the ethan-1-ol group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-Cyclopropyl-2-(phenylsulfanyl)ethanone
  • 1-Cyclopropyl-2-(2-fluorophenyl)ethan-1-one
  • 1-Cyclopropyl-2-(2-pyridinyl)ethanone

Uniqueness

2-[1-(Phenylsulfanyl)cyclopropyl]ethan-1-ol is unique due to the presence of the ethan-1-ol group, which imparts distinct chemical reactivity and potential biological activity compared to similar compounds. The combination of the cyclopropyl ring and phenylsulfanyl group also contributes to its unique properties and applications.

Properties

CAS No.

83022-85-9

Molecular Formula

C11H14OS

Molecular Weight

194.30 g/mol

IUPAC Name

2-(1-phenylsulfanylcyclopropyl)ethanol

InChI

InChI=1S/C11H14OS/c12-9-8-11(6-7-11)13-10-4-2-1-3-5-10/h1-5,12H,6-9H2

InChI Key

MYGZPKIWQJZTPH-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CCO)SC2=CC=CC=C2

Origin of Product

United States

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